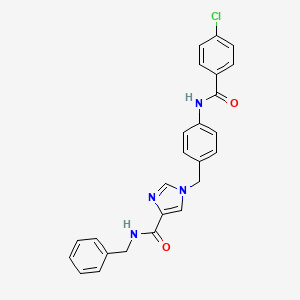

N-benzyl-1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxamide

Description

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, N-benzyl-1-[4-(4-chlorobenzamido)benzyl]-1H-imidazole-4-carboxamide, reflects its intricate architecture (Table 1). The imidazole ring serves as the central heterocycle, substituted at the 1-position with a 4-(4-chlorobenzamido)benzyl group and at the 4-position with a benzyl-linked carboxamide.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Registry Number | 1251621-71-2 |

| Molecular Formula | C25H21ClN4O2 |

| Molecular Weight | 444.91 g/mol |

| SMILES | O=C(C1=CN(CC2=CC=C(NC(C3=CC=C(Cl)C=C3)=O)C=C2)C=N1)NCC4=CC=CC=C4 |

The 4-chlorobenzamido moiety introduces electron-withdrawing effects via the chlorine atom, which may enhance metabolic stability and target-binding interactions. The benzyl groups at both the imidazole and carboxamide positions contribute to hydrophobic interactions, a feature shared with bioactive imidazole derivatives such as protein kinase C-ι inhibitors.

Historical Context in Imidazole Carboxamide Research

Imidazole carboxamides have been studied since the late 20th century, with early work focusing on their roles as enzyme inhibitors and antimicrobial agents. The structural versatility of the imidazole ring—a five-membered aromatic system with two nitrogen atoms—allows for diverse functionalization, enabling precise modulation of physicochemical and pharmacological properties.

For example, asymmetric imidazole-4,5-dicarboxamide derivatives were recently designed as SARS-CoV-2 main protease inhibitors, demonstrating IC50 values as low as 4.79 μM. Similarly, 1H-imidazole-4-carboxamide derivatives like ICA-1s (5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide) have shown specificity for protein kinase C-ι, a cancer-associated enzyme. These advancements underscore the scaffold’s adaptability in targeting diverse biological pathways.

N-Benzyl-1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxamide builds on this legacy by incorporating a dichlorophenyl group—a modification observed to improve binding affinity in related compounds. Its synthesis aligns with strategies developed for structurally analogous molecules, where benzylation and acylation reactions are employed to optimize solubility and target engagement.

Significance in Medicinal Chemistry and Drug Discovery

The compound’s design leverages three critical pharmacophoric elements:

- Imidazole Core : Facilitates hydrogen bonding via nitrogen atoms and participates in π-π stacking with aromatic residues in enzyme active sites.

- 4-Chlorobenzamido Group : Enhances electronic interactions with target proteins, as demonstrated in SARS-CoV-2 protease inhibitors where chloroaryl groups improved inhibitory potency by 40–60% compared to non-halogenated analogs.

- Benzyl Carboxamide : Increases lipophilicity, potentially improving membrane permeability—a property critical for orally administered drugs.

Comparative studies highlight the importance of the chlorophenyl substituent. For instance, N-(4-chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide exhibited 15-fold greater enzyme inhibition than its non-chlorinated counterpart in SARS-CoV-2 protease assays. This suggests that the chlorine atom in N-benzyl-1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxamide may similarly enhance its bioactivity.

Ongoing research explores its potential as a kinase inhibitor or antiviral agent, given the demonstrated efficacy of related imidazole carboxamides in these domains. Structural analogs have also shown stability in human plasma and low toxicity profiles, supporting further preclinical development.

Properties

IUPAC Name |

N-benzyl-1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN4O2/c26-21-10-8-20(9-11-21)24(31)29-22-12-6-19(7-13-22)15-30-16-23(28-17-30)25(32)27-14-18-4-2-1-3-5-18/h1-13,16-17H,14-15H2,(H,27,32)(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATOOQZQJLCBLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Imidazole Core: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

Benzylation: The imidazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Amidation: The benzylated imidazole is reacted with 4-chlorobenzoyl chloride to form the 4-chlorobenzamido derivative. This reaction typically requires a base like triethylamine to neutralize the hydrochloric acid byproduct.

Final Coupling: The final step involves coupling the 4-chlorobenzamido derivative with another benzyl group, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups, like amides, into amines.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, N-benzyl-1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxamide could be explored for its potential anti-inflammatory, antimicrobial, or anticancer properties. Researchers might study its effects on cellular pathways and its ability to inhibit specific enzymes or receptors.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Notes and Limitations

- Further studies are needed to evaluate the target compound’s solubility, metabolic stability, and in vivo efficacy.

Biological Activity

N-benzyl-1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a complex organic compound belonging to the imidazole derivative class. Its unique structure combines a benzyl group, a chlorobenzamide moiety, and an imidazole ring, which contribute to its significant biological activities, particularly in cancer research and inflammation modulation.

Chemical Structure and Properties

The compound's molecular formula is , indicating the presence of various functional groups that enhance its reactivity and biological interactions. The carboxamide group can undergo hydrolysis, while the imidazole ring is known for participating in nucleophilic substitution reactions, making it a versatile candidate for further functionalization and modification in medicinal chemistry.

N-benzyl-1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxamide primarily acts as an inhibitor of kinesin spindle protein (KSP), which is crucial for cell division. By inhibiting KSP, this compound disrupts mitotic processes in cancer cells, potentially leading to anti-cancer effects. Additionally, its structural similarities with other anti-inflammatory agents suggest it may possess anti-inflammatory properties as well.

Anticancer Activity

Research has indicated that N-benzyl-1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxamide exhibits notable anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines. The following table summarizes its anticancer activity compared to other similar compounds:

| Compound Name | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-benzyl-1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxamide | HeLa | 0.15 | KSP inhibition |

| 1H-Imidazole-4-carboxamide | MCF7 | 0.13 | Antimicrobial activity |

| N-benzyl-2-methylimidazole | MIAPaCa | 0.28 | Anticancer properties |

The compound's ability to induce apoptosis and cell cycle arrest in cancer cells has been documented, highlighting its potential as a therapeutic agent against various malignancies .

Anti-inflammatory Activity

In addition to its anticancer properties, N-benzyl-1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxamide may also exhibit anti-inflammatory effects. Similar imidazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation pathways. This suggests that the compound could be beneficial in treating inflammatory conditions .

Case Studies

Several studies have investigated the biological activity of imidazole derivatives, including N-benzyl-1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxamide:

- Study on KSP Inhibition : A recent study demonstrated that this compound effectively inhibited KSP in vitro, leading to reduced proliferation of cancer cells and increased apoptosis rates .

- Anti-inflammatory Effects : Another study explored the compound's potential anti-inflammatory properties by assessing its impact on COX enzyme activity, revealing promising results that warrant further investigation.

Q & A

Q. What are the established synthetic routes for N-benzyl-1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxamide?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbon disulfide under basic conditions (e.g., KOH in ethanol) .

- Step 2 : Introduction of the hydrazinyl group using hydrazine hydrate in methanol, followed by reaction with aromatic aldehydes/ketones to form hydrazinecarboxamide intermediates .

- Step 3 : Functionalization with 4-(4-chlorobenzamido)benzyl and N-benzyl groups via nucleophilic substitution or coupling reactions.

Key intermediates are validated using IR (e.g., S-H stretch at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹) and NMR (δ12.31 for S-H protons) .

Q. Which spectroscopic and analytical methods are critical for structural confirmation?

Q. How is the compound’s thermal stability assessed for storage and handling?

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., stability up to 200–250°C) .

- Differential Thermal Analysis (DTA) : Identifies phase transitions (e.g., melting points at 325–327°C for related analogs) .

Advanced Research Questions

Q. What strategies resolve low solubility in aqueous media for pharmacological assays?

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) to the benzyl or imidazole moieties .

- Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility while maintaining bioactivity .

- Prodrug Design : Convert carboxamide to ester or phosphate derivatives for improved bioavailability .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Q. What synthetic challenges arise during scale-up, and how are they mitigated?

- Byproduct Formation : Optimize reaction stoichiometry (e.g., 1:1 molar ratio of hydrazine to intermediates) to minimize impurities .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity batches .

- Catalyst Selection : Palladium/copper catalysts improve coupling efficiency in microwave-assisted synthesis (e.g., 150°C, 3 hours) .

Q. How do computational methods predict binding modes with biological targets?

- Molecular Docking : Simulate interactions with enzyme active sites (e.g., DNA gyrase for antibacterial activity). For example, hydrogen bonds with Tyr383 and Asp335 residues correlate with inhibitory potency .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates .

Methodological Notes

- Contradictions in Evidence : While emphasizes hydrazine-based intermediates, suggests microwave-assisted coupling for efficiency. Researchers should validate route feasibility based on target substituents.

- Key Data Gaps : Limited thermal stability data for the exact compound; extrapolate from analogs (e.g., 1-(4-chlorobenzyl)benzimidazoles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.